6-Bromo-5-chloro-4-fluoro-1H-indazole
Description
6-Bromo-5-chloro-4-fluoro-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with bromo (Br), chloro (Cl), and fluoro (F) substituents at positions 6, 5, and 4, respectively. Characterization typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and mass spectrometry (MS) to confirm purity and regiochemistry .
Properties
Molecular Formula |
C7H3BrClFN2 |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
6-bromo-5-chloro-4-fluoro-1H-indazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5-3(2-11-12-5)7(10)6(4)9/h1-2H,(H,11,12) |
InChI Key |
WCYFAGCHUSRPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Bromo-3-fluoro-2-methylaniline or related halogenated anilines serve as common starting points.
- Intermediates such as 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone are synthesized en route to the target compound.
Stepwise Synthesis
Step A: Halogenation of Aniline Derivative
- The starting aniline is subjected to bromination and chlorination using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
- Typical molar ratios for bromination: compound 1 : NBS : sodium bisulfite = 1 : (1–1.3) : (1.1–1.4).
- Reaction conditions: room temperature or mild heating, often in solvents such as toluene or methanol-water mixtures.
Step B: Formation of Indazole Core via Diazotization and Cyclization
- The halogenated aniline intermediate is diazotized using isoamyl nitrite or sodium nitrite under acidic conditions.
- Cyclization is achieved by reaction with hydrazine hydrate or related reagents.
- Reaction temperatures range from 90°C to 110°C, with reaction times from 1.5 to 3 hours depending on the step.
- Example: Dissolving 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL toluene, heating to 90°C, adding diethyl ether, acetic acid, and isoamyl sulfite sequentially, then stirring at 110°C for 3 hours to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with a 40.5% yield.
Step C: Final Conversion to 6-Bromo-5-chloro-4-fluoro-1H-indazole
- The intermediate ketone is reacted in a methanol-water mixture with inorganic bases such as potassium carbonate, potassium bicarbonate, or sodium hydroxide.
- Reaction is carried out at room temperature for 12 hours with stirring.
- The product is isolated by filtration, washing, and drying.
- Yields range from 77% to 81% depending on the base used.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | NBS, NCS, sodium bisulfite | RT to 90°C | 12-14 h | N/A | Molar ratios critical for selectivity |
| Diazotization & Cyclization | Isoamyl nitrite, acetic acid, hydrazine hydrate | 90-110°C | 1.5-3 h | ~40.5% (intermediate) | TLC used to monitor completion |
| Final Base Treatment | K2CO3, KHCO3, or NaOH in MeOH/H2O | RT | 12 h | 77-81% | Choice of base affects yield |
- The use of isoamyl nitrite as a diazotizing agent provides efficient conversion to the indazole core.
- The choice of inorganic base in the final step influences both yield and purity; potassium bicarbonate tends to give the highest yield (~81%).
- Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion at each stage.
- Purification typically involves filtration and washing; advanced purification such as recrystallization may be employed for higher purity.
- The synthetic route is adaptable for scale-up, with reported batch sizes up to hundreds of grams.
The preparation of 6-Bromo-5-chloro-4-fluoro-1H-indazole involves a multi-step synthetic process starting from halogenated aniline derivatives. Key steps include selective halogenation, diazotization, cyclization, and base-mediated conversion to the final indazole compound. Reaction conditions such as temperature, reagent ratios, and choice of base are critical for optimizing yield and purity. The process is well-documented in patent literature and research articles, demonstrating reproducibility and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-4-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
6-Bromo-5-chloro-4-fluoro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity against specific targets. Research indicates that derivatives of this compound exhibit potential anticancer, antiviral, and anti-inflammatory properties. For instance, it has been investigated for its role as an inhibitor of c-MET kinase, a target in cancer therapy, showing significant binding affinity and selectivity towards mutant forms resistant to conventional treatments.
Anticancer Properties
Recent studies demonstrate the compound's efficacy in inhibiting cancer cell proliferation. In vitro assays reveal that modifications to the indazole ring can yield compounds with IC50 values as low as 2.0 nM against various cancer cell lines. The mechanism of action involves the compound acting as an ATP-competitive inhibitor, disrupting phosphorylation processes essential for cancer cell survival and proliferation .
Biological Studies
Enzyme Inhibition
The compound is utilized in studies focusing on enzyme inhibitors and receptor antagonists. Its halogen substituents (bromine, chlorine, and fluorine) enhance binding affinity to specific molecular targets, making it a valuable scaffold for drug design .
Signal Transduction Pathways
Investigations into the biological pathways affected by 6-Bromo-5-chloro-4-fluoro-1H-indazole reveal its role in modulating signal transduction pathways critical for cellular growth and survival. Notably, it has been shown to inhibit the ERK1/2 signaling pathway, which is often upregulated in cancer.
Material Science
The compound is also explored in material science for developing novel materials with unique electronic and optical properties. Its structural characteristics allow for potential applications in electronics and photonics, where specific interactions at the molecular level can lead to enhanced performance of materials .
Agrochemicals
In agrochemical research, 6-Bromo-5-chloro-4-fluoro-1H-indazole is being evaluated for its potential use in crop protection formulations. Its biological activity may contribute to developing new agrochemicals that are effective against pests while being environmentally friendly.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for anticancer, antiviral, and anti-inflammatory drugs |
| Biological Studies | Investigating enzyme inhibitors and receptor antagonists |
| Material Science | Developing electronic and optical materials |
| Agrochemicals | Potential use in crop protection formulations |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of 6-Bromo-5-chloro-4-fluoro-1H-indazole showed significant antiproliferative effects against various cancer cell lines with IC50 values indicating strong activity.
- Enzyme Interaction Studies : Research published in peer-reviewed journals highlights the compound's interaction with specific enzymes involved in cancer progression, providing insights into its potential therapeutic applications .
- Material Development : Investigations into the electronic properties of materials synthesized from this compound indicate promising results for applications in advanced electronics .
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-4-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of halogen substituents significantly influence the physicochemical and biological properties of indazole derivatives. Key analogs include:
Key Observations :
- Steric and Solubility Effects : The methyl group in 4-bromo-6-chloro-5-methyl-1H-indazole increases hydrophobicity, reducing aqueous solubility relative to halogen-only derivatives .
- Reactivity : Nitro-substituted analogs (e.g., 5-bromo-4-nitro-1H-indazole) are more reactive in nucleophilic substitution reactions, enabling downstream derivatization .
Q & A
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
